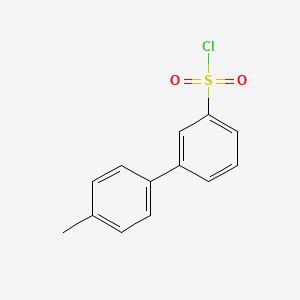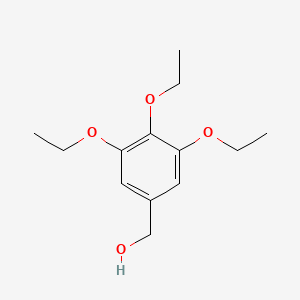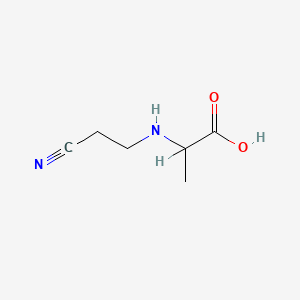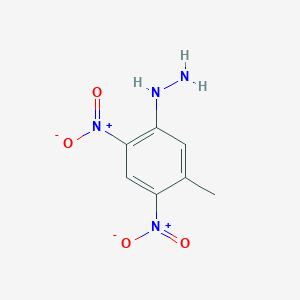
(2,6-dimethylphenyl)methanesulfonyl Chloride
Vue d'ensemble
Description
“(2,6-dimethylphenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H11ClO2S . It has a molecular weight of 218.7 g/mol . The IUPAC name for this compound is (2,6-dimethylphenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2,6-dimethylphenyl)methanesulfonyl Chloride” is 1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 . The canonical SMILES structure is CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl .Physical And Chemical Properties Analysis
“(2,6-dimethylphenyl)methanesulfonyl Chloride” has a melting point of 90-91°C . It has a topological polar surface area of 42.5 Ų . The compound has a complexity of 245 .Applications De Recherche Scientifique
Sulfenylchlorination of Alkenes
A study by Lan et al. (2019) explored the sulfenylchlorination of alkenes using a reagent combination of dimethyl sulfoxide and oxalyl chloride, with methanesulfenyl chloride believed to be the active species. This method produced β-chloro sulfides from alkenes, offering insights into regioselectivity and stereospecificity of the sulfenylchlorination process, important for creating compounds with specific configurations for further research or industrial application Lan et al., 2019.
Chemical Transformations in the Atmosphere
Kwong et al. (2018) investigated the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation. This study sheds light on the atmospheric fate of organosulfur compounds, crucial for understanding their environmental impact and roles in cloud formation and atmospheric chemistry Kwong et al., 2018.
Synthesis and Characterization of Methanesulfonates
Gafur et al. (2018) described an efficient method for synthesizing sulfinate esters via activated esters of p-toluenesulfinic acid, utilizing methanesulfonyl chloride among other reagents. This research is pivotal for the development of novel synthetic routes and compounds in organic chemistry, offering a versatile approach to sulfinate ester production Gafur et al., 2018.
Electrospray Mass Spectrometry Enhancements
Szabó and Kele (2001) demonstrated the use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for analyzing hydrophobic compounds, including those involving methanesulfonic acid. This technique is important for improving the analysis of hydrophobic compounds, which has implications in pharmaceuticals, materials science, and chemical analysis Szabó and Kele, 2001.
Hygroscopic Properties of Methanesulfonates
Research by Guo et al. (2020) on the hygroscopic properties of methanesulfonates adds valuable data to the field of atmospheric chemistry, particularly on the role of these compounds in cloud formation and climate modeling. Understanding these properties helps in assessing the environmental impact of methanesulfonates on cloud condensation and climate change Guo et al., 2020.
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLZHMCFBLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459086 | |
| Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dimethylphenyl)methanesulfonyl Chloride | |
CAS RN |
540524-67-2 | |
| Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)






